trimethyl(piperidin-1-ylmethyl)silane

Overview

Description

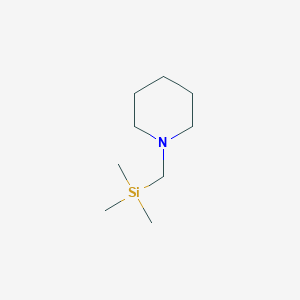

trimethyl(piperidin-1-ylmethyl)silane is an organic compound with the molecular formula C9H21NSi. It is a derivative of piperidine, where a trimethylsilyl group is attached to the nitrogen atom via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(piperidin-1-ylmethyl)silane typically involves the reaction of piperidine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: trimethyl(piperidin-1-ylmethyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and organometallic reagents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Various substituted piperidines.

Oxidation Reactions: Piperidine N-oxides.

Reduction Reactions: Secondary amines.

Scientific Research Applications

trimethyl(piperidin-1-ylmethyl)silane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethyl(piperidin-1-ylmethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. This property makes it useful in drug design and delivery systems. The compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds .

Comparison with Similar Compounds

Piperidine: The parent compound without the trimethylsilyl group.

N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

N-Phenylpiperidine: A derivative with a phenyl group attached to the nitrogen atom.

Uniqueness: trimethyl(piperidin-1-ylmethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Biological Activity

Trimethyl(piperidin-1-ylmethyl)silane is a silane compound that incorporates a piperidine moiety, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the chemical formula . The presence of the piperidine ring suggests potential interactions with various biological targets, particularly in neuropharmacology and medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Cholinergic Activity : Piperidine derivatives are known to interact with muscarinic acetylcholine receptors, influencing neurotransmission and potentially offering therapeutic effects in neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Properties : Compounds containing piperidine have shown efficacy against various bacterial strains. The incorporation of trimethylsilyl groups may enhance membrane permeability, facilitating antimicrobial action .

1. Neuropharmacology

Research indicates that this compound may have applications in treating cognitive disorders. Piperidine derivatives often serve as acetylcholinesterase inhibitors, which are crucial in managing Alzheimer's disease by increasing acetylcholine levels in the brain .

2. Anticancer Activity

Studies have highlighted the potential of piperidine-containing compounds in cancer therapy. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds may induce apoptosis and inhibit tumor growth through multiple pathways .

3. Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against various pathogens. Research shows that piperidine derivatives can inhibit the growth of fungi and bacteria, making them candidates for developing new antimicrobial agents .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds:

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a piperidine derivative similar to this compound. The results indicated significant cytotoxicity in FaDu hypopharyngeal tumor cells, surpassing the effectiveness of traditional chemotherapeutics like bleomycin .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of piperidine derivatives against Candida albicans and other fungal strains. The study concluded that these compounds effectively inhibited fungal growth by disrupting ergosterol biosynthesis, essential for fungal cell membrane integrity .

Properties

IUPAC Name |

trimethyl(piperidin-1-ylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NSi/c1-11(2,3)9-10-7-5-4-6-8-10/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDOVVTUNRVOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170541 | |

| Record name | Piperidine, 1-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17877-17-7 | |

| Record name | Piperidine, 1-((trimethylsilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017877177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83834 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.